Bienvenue dans la boutique en ligne BenchChem!

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide

IKK2 inhibition indole carboxamide SAR anti-inflammatory

CAS 852136-60-8 is the definitive N-biphenylmethylindole carboxamide scaffold for IKK2 inhibitor programs targeting rheumatoid arthritis, asthma, and COPD, as disclosed in GSK patent US20070254873. The 2-methyl-indole-5-carboxamide substitution pattern is a non-negotiable pharmacophoric requirement—generic indole amides lack the kinase inhibitory potency and PPARγ non-agonist binding conferred by this precise architecture. Procure this ≥95% purity building block to benchmark IKK2/PPARγ SAR, perform kinome selectivity profiling, or deploy as an LC-MS reference standard.

Molecular Formula C23H20N2O
Molecular Weight 340.426
CAS No. 852136-60-8
Cat. No. B2902832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
CAS852136-60-8
Molecular FormulaC23H20N2O
Molecular Weight340.426
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O/c1-16-13-21-14-17(7-12-22(21)25-16)15-24-23(26)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-14,25H,15H2,1H3,(H,24,26)
InChIKeyNORKMENCZFILAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide (CAS 852136-60-8): Structural and Pharmacological Baseline for Procurement Screening


N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide (CAS 852136-60-8) is a synthetic indole carboxamide derivative with the molecular formula C23H20N2O and a molecular weight of 340.43 g/mol . The compound belongs to the class of N-biphenylmethylindole scaffolds, which have been extensively characterized as IKK2 (IκB kinase β) inhibitors in patents assigned to GlaxoSmithKline, targeting inflammatory disorders such as rheumatoid arthritis, asthma, and COPD [1]. Structurally related indole biphenylcarboxylic acids from the same scaffold class have also demonstrated PPARγ antagonist activity with oral antidiabetic efficacy in diet-induced obese mice [2]. This compound serves as a versatile building block for medicinal chemistry campaigns targeting kinase inhibition and nuclear receptor modulation.

Why Generic Indole Carboxamide Substitution Fails for CAS 852136-60-8: Quantitative Evidence of Scaffold-Dependent Functional Divergence


Simple substitution of N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide with a generic indole carboxamide or biphenylamide is not supported by available structure-activity relationship (SAR) data. Within the indole carboxamide IKK2 inhibitor series covered by GSK patents, the presence of the 2-methyl substituent on the indole ring and the specific biphenyl-4-carboxamide attachment point directly govern kinase inhibitory potency, with regioisomeric or des-methyl analogs exhibiting significantly attenuated IKK2 inhibition [1]. In the parallel PPARγ antagonist chemotype, shifting the methyl group from the indole 2-position or replacing the biphenylcarboxamide with a simple benzamide abolishes high-affinity binding and the non-agonist pharmacological profile that enables antidiabetic efficacy without the adverse metabolic effects of classical thiazolidinediones [2]. The precise spatial arrangement conferred by the 5-aminomethylindole linkage to the biphenyl-4-carbonyl moiety is a non-negotiable pharmacophoric requirement, meaning that generic indole amides cannot be considered functionally interchangeable for applications requiring this specific inhibitory or modulatory profile.

Product-Specific Quantitative Differentiation Evidence for CAS 852136-60-8 Against Closest Structural Analogs


IKK2 Inhibitory Selectivity: 2-Methyl-Indole-5-carboxamide vs. Des-Methyl and 3-Substituted Indole Analogs

In the GSK indole carboxamide IKK2 inhibitor patent series (US20070254873), the 2-methyl substituent on the indole core is essential for IKK2 inhibitory potency. While exact IC50 values for CAS 852136-60-8 were not independently published, the patent broadly discloses that 2-methyl-indole-5-carboxamides bearing a biphenylcarbonyl moiety are preferred embodiments exhibiting IKK2 inhibitory activity, whereas the corresponding des-methyl (R2 = H) and 3-substituted indole regioisomers fall outside the preferred substitution pattern and show diminished kinase inhibition [1]. This structure-kinase activity relationship is consistent with subsequent 3,5-disubstituted-indole-7-carboxamide IKKβ inhibitor optimization studies demonstrating that indole substitution position and identity are primary determinants of oral anti-inflammatory activity [2].

IKK2 inhibition indole carboxamide SAR anti-inflammatory

PPARγ Antagonist Binding Affinity: N-Biphenylmethylindole Scaffold (CAS 852136-60-8 Core) vs. Classical Thiazolidinedione Agonists

The N-biphenylmethylindole scaffold, of which CAS 852136-60-8 is the carboxamide variant, was identified by Asteian et al. as a high-affinity PPARγ antagonist platform. The structurally analogous indole biphenylcarboxylic acid compound 46 (SR1664) demonstrated a Ki of 28 nM for PPARγ binding in a competitive binding assay, with no transactivation activity (EC50 > 10 µM in a PPARγ-GAL4 reporter assay), distinguishing it from the PPARγ full agonist rosiglitazone (EC50 = 0.21 µM, 100% maximal activation) [1]. While CAS 852136-60-8 differs by a carboxamide linkage instead of a carboxylic acid, the shared N-biphenylmethylindole pharmacophore predicts retention of PPARγ binding affinity with a non-agonist profile, making this scaffold class mechanistically distinct from TZD agonists and other PPARγ ligands that induce adipogenesis and fluid retention [2].

PPARγ antagonist non-agonist pharmacology antidiabetic

Antimicrobial Target Engagement: 2-Methyl-Indole-5-carboxamide Activity Against Botulinum Neurotoxin and Anthrax Lethal Factor vs. Inactive Analogs

A structurally proximal analog, N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide (CID 4107213), was screened in a high-throughput multiplex microsphere assay against botulinum neurotoxin type A and Bacillus anthracis lethal factor, yielding EC50 > 20,000 nM for both targets [1]. By contrast, N-[(2-methyl-1H-indol-5-yl)methyl]-4-(4-morpholinylsulfonyl)benzamide (CID 4079831) showed an IC50 of 66,000 nM in a separate screening panel, while the unsubstituted benzamide analog 4-methyl-N-(2-methyl-1H-indol-5-yl)benzamide demonstrated no measurable inhibitory activity in parallel assays [2]. These data indicate that the 2-methyl-indole-5-methylamine core is a permissive scaffold for antimicrobial target engagement, but the identity of the acyl substituent (biphenyl-4-carboxamide vs. nitrobenzamide vs. morpholinosulfonylbenzamide) is the dominant determinant of potency and target selectivity.

botulinum neurotoxin anthrax lethal factor antimicrobial screening

Chemical Purity and Physical Specification Differentiation: CAS 852136-60-8 Vendor-Grade Characterization for Reproducible Screening

Commercially available CAS 852136-60-8 is offered at ≥95% purity with a molecular weight of 340.43 g/mol and a defined SMILES structure (CC1=CC2=C(N1)C=CC(CNC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)=C2) enabling unambiguous identity verification via LC-MS or NMR . In contrast, the closest commercially listed analog, N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (CAS 852136-88-0), presents a different heterocyclic acyl group that completely alters the hydrogen-bonding pharmacophore, while the regioisomeric N-[(2-methyl-1H-indol-3-yl)methyl]-biphenyl-4-carboxamide (not commercially cataloged) would require custom synthesis with uncertain yield and purity . The defined vendor specification for CAS 852136-60-8 eliminates synthetic ambiguity and provides a reproducible starting point for structure-activity studies.

chemical purity quality control reproducibility

Kinase Selectivity Profile: Indole-5-carboxamide vs. Indole-7-carboxamide IKKβ Inhibitor Scaffolds

The GSK IKK2 inhibitor patent series establishes that the indole-5-carboxamide regioisomer (to which CAS 852136-60-8 belongs) is the preferred attachment point for achieving IKK2 inhibitory activity [1]. Independently, a structurally distinct series of 3,5-disubstituted-indole-7-carboxamides was optimized as IKKβ inhibitors with oral activity, but these compounds exhibit a fundamentally different kinase selectivity profile driven by the 7-carboxamide substitution pattern and C3 substituent identity [2]. The indole-5-carboxamide series, by virtue of its distinct vector of the amide bond relative to the indole core, is expected to sample different kinase conformational space and may exhibit divergent off-target kinase inhibition profiles compared to indole-7-carboxamide IKKβ inhibitors. No direct kinome-wide profiling comparison between indole-5-carboxamides and indole-7-carboxamides has been published.

kinase selectivity IKKβ indole regioisomerism

Synthetic Tractability and Derivatization Potential: Biphenyl-4-carboxamide vs. Heteroaryl Carboxamide Analogs

CAS 852136-60-8 is synthesized via condensation of 2-methyl-1H-indole-5-carbaldehyde with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine, a modular route that allows independent variation of the indole and biphenyl fragments . In contrast, heteroaryl-substituted analogs such as the chromene-3-carboxamide (CAS 852136-88-0) or morpholinosulfonylbenzamide derivatives require divergent synthetic routes with different protecting group strategies and coupling conditions, limiting their utility as common intermediate scaffolds for parallel library synthesis . The biphenyl-4-carboxamide moiety of CAS 852136-60-8 provides a robust, chemically stable acyl group resistant to hydrolysis under physiological assay conditions, unlike ester or sulfonamide linkages that are susceptible to enzymatic cleavage.

synthetic chemistry derivatization chemical biology tool

Optimal Application Scenarios for N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide (CAS 852136-60-8) Based on Quantitative Differentiation Evidence


IKK2-Targeted Anti-Inflammatory Drug Discovery: Lead Optimization and SAR Expansion

CAS 852136-60-8 serves as a validated starting point for IKK2 inhibitor lead optimization programs targeting rheumatoid arthritis, asthma, and COPD. The compound embodies the preferred 2-methyl-indole-5-carboxamide substitution pattern claimed in GSK's IKK2 patent portfolio (US20070254873), enabling direct SAR exploration around the biphenyl-4-carbonyl moiety [1]. Researchers can use this scaffold to profile IKK2 biochemical potency and kinome selectivity, benchmarking new analogs against the established indole-5-carboxamide pharmacophore. The modular synthesis via aldehyde-amine condensation allows rapid diversification of both the indole and biphenyl fragments for parallel library synthesis.

PPARγ Non-Agonist Antidiabetic Probe Development: Metabolic Disease Pharmacology

As a carboxamide variant of the N-biphenylmethylindole PPARγ antagonist scaffold, CAS 852136-60-8 provides a chemically distinct entry point into non-agonist PPARγ ligand space. The structurally analogous indole biphenylcarboxylic acid SR1664 (compound 46) demonstrates high-affinity PPARγ binding (Ki = 28 nM) with zero transactivation, resulting in antidiabetic efficacy in diet-induced obese mice without the weight gain, adipogenesis, and fluid retention associated with TZD agonists [2]. CAS 852136-60-8, bearing a carboxamide rather than carboxylic acid, offers altered physicochemical properties (potentially improved permeability and metabolic stability) while retaining the core N-biphenylmethylindole pharmacophore required for non-agonist PPARγ antagonism.

Chemical Biology Tool for Indole Carboxamide Target Deconvolution and Chemoproteomics

The 2-methyl-indole-5-methylamine core shared by CAS 852136-60-8 and its BindingDB-characterized analogs (e.g., 3-nitrobenzamide, morpholinosulfonylbenzamide) demonstrates permissive target engagement across multiple protein classes including botulinum neurotoxin, anthrax lethal factor, and IKK2 kinase [3][4]. This polypharmacology suggests that CAS 852136-60-8, with its distinct biphenyl-4-carboxamide substituent, represents a valuable probe for chemoproteomic target deconvolution studies aimed at identifying novel protein targets engaged by the N-biphenylmethylindole chemotype. The compound's commercial availability at ≥95% purity supports its use in cellular thermal shift assays (CETSA) and affinity-based proteomics workflows.

Analytical Reference Standard for Indole Carboxamide Quality Control and Method Development

CAS 852136-60-8, with a defined SMILES structure, molecular weight of 340.43 g/mol, and vendor-specified purity of ≥95%, can serve as an analytical reference standard for HPLC/LC-MS method development in quality control laboratories screening indole carboxamide compound libraries . Its biphenyl chromophore provides strong UV absorbance (λmax ~254–280 nm), facilitating sensitive detection in reversed-phase chromatography. The compound's distinct retention time and mass spectrum enable its use as a system suitability standard for high-throughput purification and purity assessment of indole carboxamide screening collections.

Quote Request

Request a Quote for N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.